4'-trans-Hydroxy Cilostazol

Pharmacodynamics Platelet Aggregation PDE3 Inhibition

4'-trans-Hydroxy Cilostazol (CAS 87153-06-8), also designated as OPC-13213, is the principal hydroxylated active metabolite of the antiplatelet agent Cilostazol. It is a monohydroxy derivative formed via cytochrome P450-mediated metabolism, possessing a molecular formula of C20H27N5O3 and a molecular weight of 385.46 g/mol.

Molecular Formula C20H27N5O3
Molecular Weight 385.5 g/mol
CAS No. 87153-06-8
Cat. No. B601442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-trans-Hydroxy Cilostazol
CAS87153-06-8
SynonymsOPC-13217 (cis): 3,4-dihydro-6-[4-[1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-2-(1H)-Quinolinone
Molecular FormulaC20H27N5O3
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)
InChIKeyKFXNZXLUGHLDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-trans-Hydroxy Cilostazol (CAS 87153-06-8): Procurement-Ready Reference Standard for Pharmacokinetic and Metabolite Profiling


4'-trans-Hydroxy Cilostazol (CAS 87153-06-8), also designated as OPC-13213, is the principal hydroxylated active metabolite of the antiplatelet agent Cilostazol [1]. It is a monohydroxy derivative formed via cytochrome P450-mediated metabolism, possessing a molecular formula of C20H27N5O3 and a molecular weight of 385.46 g/mol [1]. As a critical component of the total pharmacologic activity following Cilostazol administration, this compound is essential for bioanalytical method development, drug metabolism studies, and pharmacokinetic modeling. High-purity reference standards (≥95% by HPLC) are commercially available for research use, enabling accurate quantitation in biological matrices and supporting regulatory compliance .

Analyte 4'-trans-Hydroxy Cilostazol (OPC-13213)
Application PK / metabolite profiling & bioanalytical method development
Pathway CYP2C19-dependent metabolite
Grade Certified reference standard (research use only)

Why 4'-trans-Hydroxy Cilostazol Cannot Be Substituted: Evidence-Based Rationale for Precise Compound Selection


Generic substitution with alternative Cilostazol metabolites (e.g., 3,4-dehydrocilostazol or 4-cis-hydroxy cilostazol) or the parent drug is scientifically invalid due to profound differences in pharmacologic potency, protein binding, and metabolic origin. Specifically, 4'-trans-Hydroxy Cilostazol exhibits only one-fifth (20%) of the parent compound's platelet antiaggregatory activity, in stark contrast to the 4- to 7-fold greater potency of 3,4-dehydrocilostazol [1]. Furthermore, its plasma protein binding (66%) is markedly lower than that of Cilostazol (95-98%) and 3,4-dehydrocilostazol (97.4%), which fundamentally alters its free fraction and disposition [2]. Most critically, its primary formation pathway via CYP2C19 distinguishes it from CYP3A4-dependent metabolites, rendering its levels uniquely sensitive to specific drug-drug interactions and genetic polymorphisms [3]. These quantifiable divergences necessitate the use of authenticated 4'-trans-Hydroxy Cilostazol reference material for accurate quantitation and interpretation of pharmacokinetic data.

Activity profile differs Antiaggregatory potency is substantially lower than parent drug and other metabolites, limiting direct substitution in PK-PD modeling.
Protein binding & free fraction diverge Markedly lower protein binding vs. Cilostazol and 3,4-dehydrocilostazol alters free fraction and disposition.
Metabolic pathway distinct CYP2C19-mediated formation makes levels uniquely sensitive to specific inhibitors and polymorphisms, not interchangeable with CYP3A4-dependent metabolites.

Quantitative Differentiation Evidence for 4'-trans-Hydroxy Cilostazol (OPC-13213)


Comparative Platelet Antiaggregatory Potency: 4'-trans-Hydroxy Cilostazol vs. Parent and Dehydro Metabolite

4'-trans-Hydroxy Cilostazol exhibits significantly lower platelet antiaggregatory potency compared to the parent drug, Cilostazol, and the primary active metabolite, 3,4-dehydrocilostazol. It is consistently reported to possess only one-fifth (20%) of the antiplatelet activity of Cilostazol [1][2]. In contrast, 3,4-dehydrocilostazol demonstrates a 4- to 7-fold increase in potency relative to Cilostazol [1][3]. This establishes a clear potency hierarchy: 3,4-dehydrocilostazol > Cilostazol > 4'-trans-Hydroxy Cilostazol.

Antiplatelet potency
Reported
OPC-13213: ~20% of parent Cilostazol: 100% baseline; 3,4-Dehydro: 400-700%
Potency hierarchy limits direct substitution in PK-PD models.
Cross-study comparative data; reported consistent ranking.
Pharmacodynamics Platelet Aggregation PDE3 Inhibition

Plasma Protein Binding: Distinct Free Fraction Profile of 4'-trans-Hydroxy Cilostazol

4'-trans-Hydroxy Cilostazol demonstrates a markedly lower plasma protein binding of 66%, in contrast to Cilostazol (95-98%) and 3,4-dehydrocilostazol (97.4%) [1][2]. This equates to an unbound fraction of approximately 34% for 4'-trans-Hydroxy Cilostazol, compared to only 2-5% for the parent drug and 2.6% for 3,4-dehydrocilostazol. Consequently, the free (pharmacologically active) fraction of 4'-trans-Hydroxy Cilostazol is 7- to 13-fold higher than that of Cilostazol and 3,4-dehydrocilostazol.

Plasma protein binding
Head-to-head
OPC-13213: 66% bound (34% free) Cilostazol: 95-98% bound; 3,4-Dehydro: 97.4% bound
Higher free fraction influences distribution and drug interactions.
Human plasma data; labeling and database sources.
Pharmacokinetics Plasma Protein Binding Free Drug Concentration

Renal Impairment Impact: Differential Accumulation of 4'-trans-Hydroxy Cilostazol

In subjects with severe renal impairment (creatinine clearance < 25 mL/min), the systemic exposure of 4'-trans-Hydroxy Cilostazol is disproportionately increased relative to the parent drug. Specifically, Cmax and AUC values for this metabolite are 173% and 209% greater, respectively, compared to healthy subjects [1]. In contrast, the total pharmacologic activity of cilostazol and its metabolites remains similar in mild to moderate renal impairment [2], underscoring a severity-dependent, metabolite-specific accumulation phenomenon.

Renal impairment accumulation
Class-level
Cmax +173%, AUC +209% vs. healthy
Severe renal impairment leads to disproportionate metabolite accumulation.
Human study, CrCl <25 mL/min; requires specific monitoring.
Renal Impairment Pharmacokinetics Metabolite Accumulation

Metabolic Origin and CYP2C19 Dependence: A Distinct Formation Pathway

4'-trans-Hydroxy Cilostazol formation is primarily catalyzed by the polymorphic CYP2C19 enzyme, distinguishing it from 3,4-dehydrocilostazol, which is formed via CYP3A4 [1]. This differential enzymatic route renders plasma concentrations of 4'-trans-Hydroxy Cilostazol uniquely sensitive to CYP2C19 inhibitors (e.g., omeprazole) and genetic variants (e.g., CYP2C19*2, *3 poor metabolizers). For instance, coadministration with omeprazole, a potent CYP2C19 inhibitor, results in a 31% decrease in systemic exposure (AUC) of 4'-trans-Hydroxy Cilostazol [2].

Metabolic enzyme origin
Class-level
Primary enzyme: CYP2C19 (vs. CYP3A4 for 3,4-dehydro)
CYP2C19 pathway sensitivity to inhibitors (e.g., omeprazole -31% AUC) and polymorphisms.
In vitro and DDI studies; distinct from CYP3A4 pathway.
Drug Metabolism CYP2C19 Pharmacogenomics

Human Plasma Concentration and AUC: Comparative Pharmacokinetic Profile

Following oral administration of 100 mg radiolabeled cilostazol, 4'-trans-Hydroxy Cilostazol represents 4% of total circulating analytes in human plasma, compared to 56% for Cilostazol and 15% for 3,4-dehydrocilostazol [1]. In terms of area under the curve (AUC), its exposure in human plasma is 9.1% of that of cilostazol, whereas 3,4-dehydrocilostazol achieves an AUC of 11.7% of the parent drug [2]. This demonstrates a similar, yet distinct, systemic exposure profile compared to the other major active metabolite.

Plasma exposure comparison
Head-to-head
OPC-13213: 4% total analytes, AUC 9.1% of parent
Independent exposure profile vs. 3,4-dehydro (15% total analytes, 11.7% AUC).
Human oral 100 mg cilostazol; radiolabeled study.
Pharmacokinetics AUC Plasma Exposure

Recommended Application Scenarios for 4'-trans-Hydroxy Cilostazol (OPC-13213)


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

The distinct quantitative profile of 4'-trans-Hydroxy Cilostazol—including its lower potency [1], higher free fraction due to lower protein binding [2], and unique CYP2C19-mediated formation [3]—makes it an essential analyte for developing and validating LC-MS/MS or HPLC-UV methods for Cilostazol pharmacokinetic studies. Certified reference standards (≥95% purity) are required for accurate calibration and quality control, ensuring regulatory compliance in bioequivalence, DDI, and pharmacogenomic trials .

In Vitro Drug-Drug Interaction (DDI) and CYP2C19 Phenotyping Studies

As the formation of 4'-trans-Hydroxy Cilostazol is primarily catalyzed by the polymorphic CYP2C19 enzyme, this compound serves as a critical probe substrate for in vitro and in vivo studies investigating CYP2C19 activity. Its quantitation allows researchers to accurately phenotype donors or assess the inhibitory potential of new chemical entities on CYP2C19, a pathway distinct from the CYP3A4-mediated formation of 3,4-dehydrocilostazol [3].

Pharmacokinetic Modeling in Special Populations: Renal Impairment

The pronounced and disproportionate accumulation of 4'-trans-Hydroxy Cilostazol in severe renal impairment (Cmax +173%, AUC +209%) [4] necessitates its inclusion as a separate analyte in population PK modeling for patients with compromised renal function. Using an authenticated reference standard for this metabolite enables accurate assessment of exposure-response relationships and supports dosing regimen optimization in this vulnerable population.

Regulatory Compliance and Impurity Profiling

4'-trans-Hydroxy Cilostazol is a known and quantifiable metabolite (or impurity) in Cilostazol drug substance and product. The USP-NF and other pharmacopoeias often require its identification and quantitation as a specified impurity. High-purity reference material is indispensable for generating accurate impurity profiles, ensuring batch-to-batch consistency, and meeting stringent regulatory filing requirements for ANDA and NDA submissions .

Application
Selection Property
Validation Focus
Bioanalytical PK method development
Certified metabolite standard
LC-MS/MS calibration & QC accuracy
CYP2C19 phenotyping & DDI studies
CYP2C19-specific substrate
Enzyme inhibition & polymorphism assessment
PK modeling in renal impairment
Metabolite accumulation profile
Exposure-response in renal impairment models
Impurity profiling & method documentation
Specified metabolite standard
Batch consistency & method validation

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